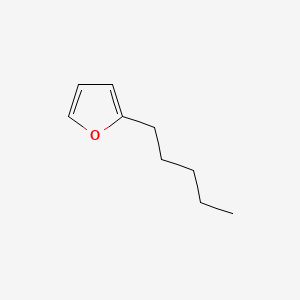

2-Pentylfuran

Übersicht

Beschreibung

2-Amylfuran, auch bekannt als 2-Pentylfuran, ist eine flüchtige heterozyklische Verbindung mit der Summenformel C9H14O und einem Molekulargewicht von 138,21 g/mol . Es gehört zur Familie der Furane, die sich durch einen Furanring auszeichnet, der an der zweiten Position mit einer Pentylgruppe substituiert ist. Diese Verbindung ist bekannt für ihr Vorkommen in verschiedenen hitzebehandelten Lebensmitteln und Getränken und trägt zu ihren Geschmacksprofilen bei .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

2-Amylfuran kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Cyclisierung von pentylsubstituierten Vorläufern unter sauren Bedingungen. Eine weitere Methode beinhaltet die Autoxidation von Linolsäure, die zur Bildung von 2-Amylfuran als Nebenprodukt führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Amylfuran erfolgt häufig unter Verwendung katalytischer Verfahren, um die Ausbeute und Reinheit zu verbessern. Die Verbindung wird typischerweise in der Duftstoff- und Aromaindustrie hergestellt, wo sie aufgrund ihres grünlichen, erdigen und fruchtigen Aromas als Aromastoff verwendet wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Amylfuran durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Furan-2-carbonsäure führen.

Reduktion: Hydrierung von 2-Amylfuran kann 2-Pentyltetrahydrofuran erzeugen.

Substitution: Elektrophile Substitutionsreaktionen können am Furanring stattfinden und zu verschiedenen substituierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung mit Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Furan-2-carbonsäure.

Reduktion: 2-Pentyltetrahydrofuran.

Substitution: Verschiedene halogenierte und nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

2-Amylfuran hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Furanchemie und Reaktivität verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle in den Stoffwechselwegen bestimmter Mikroorganismen.

Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und entzündungshemmender Wirkungen.

Industrie: In der Aroma- und Duftstoffindustrie aufgrund seines unverwechselbaren Aromas eingesetzt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amylfuran can be synthesized through several methods. One common synthetic route involves the cyclization of pentyl-substituted precursors under acidic conditions. Another method includes the autoxidation of linoleic acid, which leads to the formation of 2-Amylfuran as a byproduct .

Industrial Production Methods

Industrial production of 2-Amylfuran often involves the use of catalytic processes to enhance yield and purity. The compound is typically produced in fragrance and flavor industries, where it is used as a flavoring agent due to its green, earthy, and fruity aroma .

Analyse Chemischer Reaktionen

Formation via Lipid Peroxidation

2-Pentylfuran is a hallmark product of lipid peroxidation, particularly in polyunsaturated fatty acids (PUFAs). Key pathways include:

Singlet Oxygen-Mediated Oxidation

In soybean oil, singlet oxygen (¹O₂) oxidizes linoleic acid to form hydroperoxides, which decompose into this compound. This reaction contributes to the "reversion flavor" defect in oils .

Ferroptosis-Associated Lipid Peroxidation

During ferroptosis (a form of programmed cell death), lipid radicals generated from ω-6 PUFAs undergo peroxidation, yielding this compound as a volatile biomarker. This process is inhibited by Liproxstatin-1 (Lip-1), confirming its specificity to ferroptotic pathways .

Table 1: Lipid Peroxidation Pathways Leading to this compound

Thermal Degradation Reactions

Thermal processing of lipids and carbohydrates generates this compound through:

Degradation of α,β-Unsaturated Aldehydes

Heating (E)-2-nonenal (a lipid oxidation product) at 130°C produces this compound alongside hexanal and heptanal. This reaction is accelerated in the presence of glucose or cysteine .

Interactions in Maillard Reaction Systems

In model systems containing glucose, cysteine, and (E)-2-nonenal, this compound forms via:

-

Glucose degradation to 3-deoxypentosone, which reacts with lipid-derived aldehydes.

-

Cysteine enhancing furan formation by providing sulfur intermediates .

Catalytic Hydrogenation

This compound undergoes hydrogenation over palladium catalysts to yield 2-pentyltetrahydrofuran, a potential biofuel additive .

Oxidation to Carboxylic Acids

Strong oxidants like KMnO₄ convert this compound to valeric acid, though this reaction is non-selective and yields multiple byproducts .

Microbial Metabolism

Aspergillus fumigatus produces this compound during infections, likely via fungal lipid metabolism. Its detection in human breath serves as a diagnostic marker .

Photodegradation

In environmental systems, this compound reacts with hydroxyl radicals (- OH) in sunlight, forming shorter-chain aldehydes and ketones .

Reaction Kinetics and Stability

-

Thermal Stability : Decomposes above 155°C, releasing CO and hydrocarbons .

-

Flammability : Flash point at 45°C, necessitating inert atmospheres in industrial settings .

Table 2: Kinetic Parameters for Key Reactions

| Reaction Type | Temperature Range | Activation Energy (kJ/mol) | Half-Life | Source |

|---|---|---|---|---|

| Lipid peroxidation | 25–37°C | 85–120 | Hours to days | |

| Thermal degradation | 130–155°C | 75–90 | Minutes |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Repellent Properties Against Drosophila suzukii

2-Pentylfuran has been identified as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest affecting soft-skinned fruits. Research indicates that this compound can significantly reduce fruit infestations under high pest pressure. In laboratory tests, it decreased the attraction of Drosophila suzukii to synthetic lures by 98% when co-released with them. Field studies demonstrated that traps supplemented with this compound reduced the number of larvae per fruit by up to 78% .

| Study | Method | Effectiveness |

|---|---|---|

| Laboratory Tests | Multiple-choice assays | 98% reduction in lure attraction |

| Field Studies | Trap efficiency | 46% reduction in catching efficiency; 78% reduction in larvae per fruit |

Food Science Applications

Flavoring and Fragrance Industry

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma, which enhances the sensory experience of various food products. It is particularly effective in savory flavors such as bacon, roast beef, and chicken, where it adds depth and complexity. The recommended usage levels vary from 50 ppm to 500 ppm depending on the specific flavor profile being targeted .

| Flavor Type | Recommended Usage Level (ppm) |

|---|---|

| Bacon | 100 |

| Roast Beef | 300 |

| Chicken | 400 |

| Cooked Shrimp | 50 |

| Tomato | 200 |

Medical Diagnostics

Biomarker for Fungal Infections

Recent studies have suggested that this compound can serve as a biomarker for lung colonization by fungal pathogens such as Aspergillus fumigatus. It has been consistently produced by various fungal species in culture, indicating its potential use in diagnostic applications for respiratory infections. Breath samples from patients with cystic fibrosis have shown detectable levels of this compound, making it a valuable tool for identifying fungal infections .

| Pathogen | Detection Method | Significance |

|---|---|---|

| Aspergillus fumigatus | Gas Chromatography/Mass Spectrometry (GC/MS) | Potential biomarker for lung infection |

| Other Fungal Pathogens | Solid Phase Micro Extraction (SPME) | Diagnostic tool for respiratory issues |

Chemical Research Applications

Organic Chemistry Studies

In organic chemistry, researchers utilize this compound to study reaction mechanisms and synthesize new materials. Its unique structure allows for investigations into various chemical processes, making it a versatile compound in academic and industrial laboratories .

Wirkmechanismus

Der Wirkungsmechanismus von 2-Amylfuran beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass es in biologischen Systemen Stoffwechseltransformationen durchläuft, die zur Bildung von reaktiven Zwischenprodukten führen. Diese Zwischenprodukte können mit Zellkomponenten interagieren und biologische Effekte wie antimikrobielle Aktivität ausüben .

Vergleich Mit ähnlichen Verbindungen

2-Amylfuran kann mit anderen ähnlichen Verbindungen der Furanfamilie verglichen werden:

2-Methylfuran: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Pentylgruppe. Es hat ein anderes Aromaprofil und eine andere Reaktivität.

2-Ethylfuran: Enthält eine Ethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

2-Propylfuran: Besitzt eine Propyl-Gruppe, was sich auf seine Flüchtigkeit und seine Verwendung in verschiedenen industriellen Anwendungen auswirkt.

2-Amylfuran zeichnet sich durch seine einzigartige Pentylsubstitution aus, die spezifische chemische und sensorische Eigenschaften verleiht, was es in verschiedenen Anwendungen wertvoll macht .

Biologische Aktivität

2-Pentylfuran (2-PF) is a volatile organic compound known for its diverse biological activities and potential applications in various fields, including agriculture, medicine, and food science. This article synthesizes recent research findings on the biological activity of 2-PF, highlighting its roles as a microbial metabolite, an insect repellent, and a potential biomarker in clinical settings.

This compound is a furan derivative characterized by its distinct aroma, which is often associated with certain plants and fungi. It is produced by various microbial species, including several Aspergillus and Fusarium species, particularly Aspergillus fumigatus , which has been shown to produce 2-PF when cultured under specific conditions . This compound can also be found in heat-treated foods, contributing to their flavor profile .

1. Antimicrobial Properties

Research has demonstrated that 2-PF exhibits antimicrobial activity against certain pathogens. For instance, it has been identified as a potential volatile biomarker for diagnosing infections caused by Aspergillus species. A study indicated that 2-PF could be detected in the breath of patients colonized or infected with Aspergillus fumigatus , suggesting its role as a diagnostic marker . The sensitivity and specificity of breath tests for 2-PF were reported to be 77% and 78%, respectively, when compared to traditional diagnostic methods.

2. Insect Repellent Activity

2-PF has garnered attention as a natural repellent against agricultural pests, particularly the invasive fruit fly Drosophila suzukii . In laboratory tests, 2-PF significantly reduced the attraction of these flies to synthetic lures by up to 98% when co-released with them. Field experiments further confirmed that releasing 2-PF at specific rates could reduce oviposition on raspberries by up to 60% . This suggests that 2-PF could play a crucial role in integrated pest management strategies.

| Release Rate (mg/h) | Reduction in Oviposition (%) |

|---|---|

| 2.5 | Significant |

| 10 | 60 |

| 14 | 56 |

3. Clinical Implications

Recent studies have indicated elevated levels of 2-PF in patients with liver conditions such as cirrhosis and metabolic-associated steatotic liver disease (MASLD). In animal models of acute liver failure, increased concentrations of 2-PF were observed following liver injury induced by acetaminophen . This suggests that 2-PF may serve as a biomarker for hepatic injury and could aid in the diagnosis and monitoring of liver diseases.

Case Study: Detection in Clinical Settings

A study analyzed breath samples from patients at risk of Aspergillus infections due to conditions like bronchiectasis or cystic fibrosis. The presence of 2-PF was correlated with active infections, highlighting its potential utility as a non-invasive diagnostic tool .

Case Study: Agricultural Applications

In agricultural research, the effectiveness of 2-PF as an insect repellent was evaluated through multiple-choice assays conducted in controlled environments. The results consistently showed that higher release rates of 2-PF led to significantly lower infestation rates in fruit crops, demonstrating its practical application in pest management .

Eigenschaften

IUPAC Name |

2-pentylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBAUDVGOFCUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047679 | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |

| Record name | 2-Pentylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 66.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.893 | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3777-69-3, 64079-01-2 | |

| Record name | 2-Pentylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-pentylfuran known for in the context of food science?

A1: this compound is a volatile organic compound recognized for its contribution to various food aromas. It's often described as having a bean-like, nutty, or even roasted aroma. []

Q2: Which foods are known to contain this compound?

A2: this compound has been identified in a diverse range of foods, including cooked rice, soybeans, bell peppers, and even certain types of meat. [, , , , , , ]

Q3: How does storage impact the levels of this compound in food?

A3: Studies indicate that storage conditions can influence the concentration of this compound in various foods. For instance, storage of rice under different conditions (packaging, temperature) can impact the formation of this compound, a product of lipid oxidation. [] Similar observations have been made in other foods like bell peppers. []

Q4: How is this compound linked to the flavor of dry-fermented sausages?

A4: Research suggests that this compound contributes to the aroma profile of dry-fermented sausages, specifically imparting a "garlic-grass" note. The concentration of this compound, along with other lipid oxidation products, tends to change during storage, impacting the overall flavor. []

Q5: What is a major pathway for the formation of this compound in food?

A5: this compound is often formed through the oxidation of linoleic acid, a common fatty acid found in many plant-based oils, especially under conditions of light exposure and in the presence of photosensitizers like chlorophyll. [, ]

Q6: Can microorganisms contribute to the formation of this compound?

A6: Yes, certain microorganisms, such as Bacillus subtilis during soybean fermentation, can produce this compound. []

Q7: Is there evidence of this compound being produced by the human body?

A7: this compound is not a known product of human metabolism. [, ]

Q8: What role do amino acids play in the formation of this compound?

A8: Studies have shown that amino acids can catalyze the formation of 2-alkylfurans, including this compound, from lipid oxidation products like α,β-unsaturated aldehydes. This process is enhanced under dry-roasting conditions. []

Q9: What is the significance of this compound in relation to Drosophila suzukii?

A9: Research has identified this compound as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest of soft-skinned fruits. [, ]

Q10: How does the repellent effect of this compound compare to other known repellents?

A10: In laboratory settings, this compound has demonstrated a stronger repellent effect on Drosophila suzukii than 1-octen-3-ol, a known deterrent for this pest. []

Q11: Is there a risk of Drosophila suzukii developing habituation to this compound?

A11: Studies on Drosophila suzukii exposed to this compound, both as adults and larvae, have not found evidence of habituation to the compound, suggesting it remains an effective repellent even after prolonged exposure. []

Q12: What analytical techniques are commonly used to detect and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in various matrices, including food and biological samples. [, , , , , , , , , ]

Q13: Are there any challenges associated with the analytical determination of this compound?

A13: Accurate analysis of this compound can be challenging, particularly in complex matrices like cereals. Interlaboratory studies have revealed significant variability in this compound measurements, highlighting the need for standardized and validated analytical methods. []

Q14: What are the potential applications of this compound beyond its current uses?

A14: Given its repellent properties against Drosophila suzukii, this compound holds promise for developing environmentally friendly pest control strategies for protecting fruit crops. [, ] Further research is needed to explore its potential use in push-pull systems for integrated pest management. []

Q15: Are there any safety concerns related to the use of this compound?

A15: While this compound is a registered food additive and generally regarded as safe, further research is needed to assess any potential long-term effects, especially in the context of its increasing use as a pest repellent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.